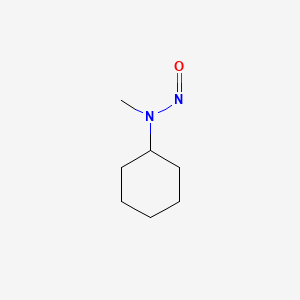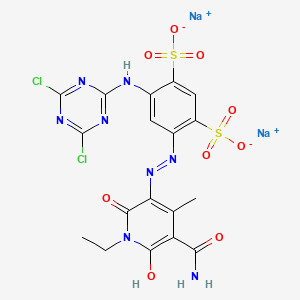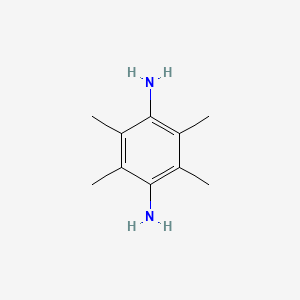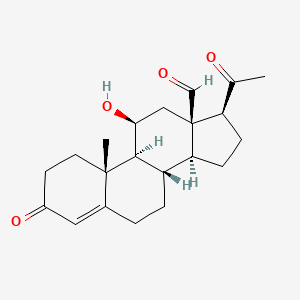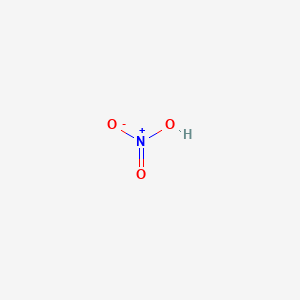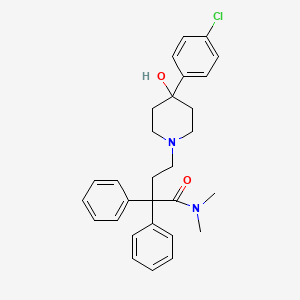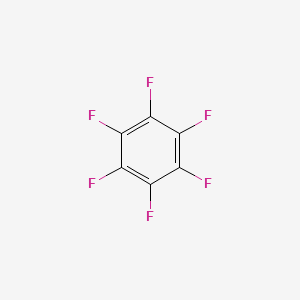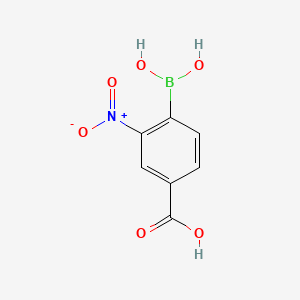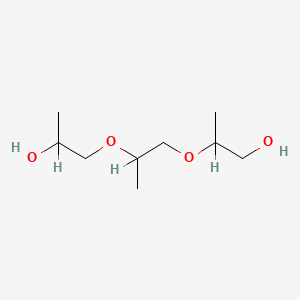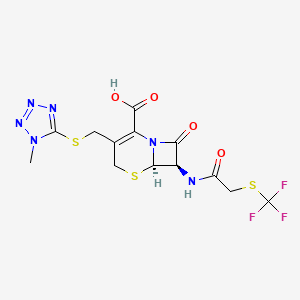![molecular formula C12H8O2 B1203841 萘并[2,1-b]呋喃-2(1H)-酮 CAS No. 4352-63-0](/img/structure/B1203841.png)
萘并[2,1-b]呋喃-2(1H)-酮
描述
Naphtho[2,1-b]furan-2(1H)-one is a heterocyclic organic compound that features a fused ring system consisting of a naphthalene ring and a furan ring
科学研究应用
Naphtho[2,1-b]furan-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: Used in the development of organic semiconductors and other advanced materials.
作用机制
Target of Action
Naphtho[2,1-b]furan-2(1H)-one and its derivatives have been found to exhibit potent antimicrobial activity . The primary targets of this compound are various microorganisms against which it has shown significant inhibitory effects .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that inhibit the growth and proliferation of the microorganisms .
Biochemical Pathways
It is suggested that the compound may interfere with essential biochemical processes in the microorganisms, leading to their inhibition .
Result of Action
The result of the action of Naphtho[2,1-b]furan-2(1H)-one is the inhibition of the growth and proliferation of certain microorganisms . This is evidenced by the compound’s potent antimicrobial activity .
生化分析
Biochemical Properties
Naphtho[2,1-b]furan-2(1H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of Naphtho[2,1-b]furan-2(1H)-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
Naphtho[2,1-b]furan-2(1H)-one exerts significant effects on various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of Naphtho[2,1-b]furan-2(1H)-one can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of Naphtho[2,1-b]furan-2(1H)-one involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to changes in their structure and function. For instance, it has been shown to form DNA adducts, which can interfere with DNA replication and transcription . Additionally, Naphtho[2,1-b]furan-2(1H)-one can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Naphtho[2,1-b]furan-2(1H)-one can change over time. This compound exhibits varying stability and degradation profiles depending on the experimental conditions. Studies have shown that Naphtho[2,1-b]furan-2(1H)-one can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Naphtho[2,1-b]furan-2(1H)-one vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the biological activity of Naphtho[2,1-b]furan-2(1H)-one significantly changes beyond a certain dosage level.
Metabolic Pathways
Naphtho[2,1-b]furan-2(1H)-one is involved in several metabolic pathways. It undergoes oxidative metabolism primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of Naphtho[2,1-b]furan-2(1H)-one can further interact with various biomolecules, influencing metabolic flux and metabolite levels within the cell. These interactions can lead to the formation of reactive intermediates, which may contribute to the compound’s biological activity and toxicity.
Transport and Distribution
The transport and distribution of Naphtho[2,1-b]furan-2(1H)-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms . Once inside the cell, Naphtho[2,1-b]furan-2(1H)-one can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
Naphtho[2,1-b]furan-2(1H)-one exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions: Naphtho[2,1-b]furan-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxy-1-naphthaldehyde with chloroacetone in the presence of anhydrous potassium carbonate in anhydrous acetone. The reaction mixture is refluxed for several hours, followed by cooling and acidification to yield the desired product .
Industrial Production Methods: Industrial production of Naphtho[2,1-b]furan-2(1H)-one typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of industrial production .
化学反应分析
Types of Reactions: Naphtho[2,1-b]furan-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro-naphthofuran derivatives.
Substitution: Various substituted naphthofuran derivatives.
相似化合物的比较
Naphtho[2,3-b]furan-4,9-dione: Another naphthofuran derivative with similar structural features but different reactivity and applications.
Aryl naphthofuran ketoximes: These compounds exhibit antifungal activities and are structurally related to Naphtho[2,1-b]furan-2(1H)-one.
Uniqueness: Naphtho[2,1-b]furan-2(1H)-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it particularly valuable in the development of new pharmaceuticals and advanced materials .
属性
IUPAC Name |
1H-benzo[e][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-12/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLORZFYGDNPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195866 | |
| Record name | 2-Hydroxy-1-naphthaleneacetic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4352-63-0 | |
| Record name | 2-Hydroxy-1-naphthaleneacetic acid lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-1-naphthaleneacetic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches for Naphtho[2,1-b]furan-2(1H)-ones?
A1: Several synthetic routes have been explored for Naphtho[2,1-b]furan-2(1H)-ones. Two prominent methods include:
- Multicomponent Reaction: This approach utilizes aryl aldehydes, hippuric acid, acetic anhydride, and β-naphthol in a one-pot reaction. Researchers have successfully employed catalysts like Nafion-H supported on silica-coated superparamagnetic iron oxide nanoparticles [] and HSW@SPIONs [] to facilitate this process, often under microwave irradiation for enhanced efficiency.
- Domino Reaction from Azlactones: This method involves a PTSA-catalyzed reaction between naphthols and azlactones under solvent-free conditions. [] This approach offers a different pathway for the synthesis of these compounds.
Q2: What is the role of catalysts in the synthesis of Naphtho[2,1-b]furan-2(1H)-ones?
A: Catalysts play a crucial role in improving the efficiency of Naphtho[2,1-b]furan-2(1H)-one synthesis. For instance, the use of Nafion-H supported on silica-coated superparamagnetic iron oxide nanoparticles [] allows for catalyst recovery and reuse, demonstrating its potential for sustainable synthesis. Similarly, HSW@SPIONs [] have been highlighted for their effectiveness in facilitating the multicomponent reaction, showcasing the potential of nanocatalysts in this field.
Q3: Has Naphtho[2,1-b]furan-2(1H)-one been observed as a product of photodegradation?
A: Yes, research has shown that Naphtho[2,1-b]furan-2(1H)-one can be generated during the photodegradation of 2-naphthoxyacetic acid. Specifically, when 2-naphthoxyacetic acid is exposed to UV light under an argon atmosphere, Naphtho[2,1-b]furan-2(1H)-one and β-naphthol are the primary products detected. [] This finding highlights the compound's potential presence as a degradation product in specific environmental conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


